molecular formula C10H19NO3 B1377805 cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate CAS No. 1363381-12-7

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Cat. No.: B1377805
CAS No.: 1363381-12-7
M. Wt: 201.26 g/mol
InChI Key: MDBARZYXJRKEAH-UHFFFAOYSA-N
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Description

Cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBARZYXJRKEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140484
Record name Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-12-7
Record name Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane scaffold has emerged as a critical pharmacophore in modern medicinal chemistry, particularly in the design of JAK inhibitors (e.g., Abrocitinib). The 1,3-disubstituted cyclobutane motif offers a unique vector for rigidifying the molecular backbone while maintaining specific spatial orientations of hydrogen bond donors/acceptors.

This guide details the synthesis of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate , a key intermediate where the hydroxyl and carbamate groups reside on the same face of the ring. The synthesis centers on the nucleophilic addition of a methyl organometallic reagent to tert-butyl (3-oxocyclobutyl)carbamate.

Key Technical Challenges:

  • Stereoselectivity: Grignard addition to 3-substituted cyclobutanones yields a mixture of cis and trans isomers.

  • Stoichiometry: The acidic carbamate proton (NH) consumes one equivalent of the nucleophile, requiring precise excess of reagent.

  • Purification: The diastereomers possess similar polarity, requiring optimized chromatographic separation.

Retrosynthetic Analysis & Strategy

The most robust route utilizes the commercially available or easily accessible tert-butyl (3-oxocyclobutyl)carbamate. The transformation is a direct 1,2-addition to the ketone.

Critical Process Parameter (CPP) - Reagent Selection: While Methyllithium (MeLi) is more reactive, Methylmagnesium bromide (MeMgBr) is preferred for process safety and slightly better chelation control, which can influence the diastereomeric ratio (dr).

Reaction Pathway:

SynthesisPath SM tert-Butyl (3-oxocyclobutyl)carbamate (Starting Material) INTER Magnesium Alkoxide Intermediate (In-situ) SM->INTER 1. MeMgBr (3.5 eq) THF, -78°C to 0°C PROD cis-tert-Butyl 3-hydroxy-3-methyl cyclobutylcarbamate (Target) INTER->PROD 2. NH4Cl (aq) Quench 3. SiO2 Purification ISO trans-Isomer (By-product) INTER->ISO Minor/Major Mix

Figure 1: Synthetic pathway and divergence of isomers.

Detailed Experimental Protocol

Materials & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][2]Role
tert-Butyl (3-oxocyclobutyl)carbamate185.221.0Limiting Reagent
Methylmagnesium bromide (3.0 M in Et2O)119.243.5Nucleophile
Tetrahydrofuran (THF)72.1110-15 VSolvent (Anhydrous)
Ammonium Chloride (sat. aq.)53.49ExcessQuench

Why 3.5 Equivalents? The first equivalent of MeMgBr acts as a base, deprotonating the carbamate N-H. The second equivalent attacks the ketone. The additional 1.5 equivalents ensure complete conversion and account for adventitious moisture or reagent degradation.

Step-by-Step Methodology

Step 1: Reactor Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charge the flask with tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv) and anhydrous THF (10 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Note: Cooling is critical to minimize side reactions and improve the kinetic control of the addition.

Step 2: Nucleophilic Addition

  • Add MeMgBr (3.5 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

    • Observation: A white precipitate (magnesium salt of the amine) may form. This is normal.

  • Maintain internal temperature below -65 °C during addition.[1]

  • After addition, allow the reaction to warm slowly to 0 °C over 2 hours.

  • Monitor by TLC (50% EtOAc/Hexanes).[1] The starting ketone (Rf ~0.5) should disappear.[1]

Step 3: Quench & Workup

  • Cool the mixture back to 0 °C.

  • Safety Warning: Quench carefully with saturated aqueous NH4Cl. Methane gas evolution will occur.[1]

  • Dilute with EtOAc and separate phases.

  • Extract the aqueous layer with EtOAc (2x).[1]

  • Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.

Purification & Isomer Separation[1]

The crude residue typically contains a mixture of cis and trans isomers (ratios vary from 1:1 to 3:1 depending on exact conditions).

Chromatography Strategy:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent: Gradient of 0% to 60% EtOAc in Hexanes (or Heptane).[1]

  • Elution Order:

    • Trans-isomer: (Hydroxyl trans to Carbamate) typically elutes first (less polar).[1]

    • Cis-isomer: (Hydroxyl cis to Carbamate) typically elutes second (more polar due to potential intramolecular H-bonding interactions with the carbamate carbonyl or simple dipole alignment).

Note: Verify fractions by NMR before pooling. The separation is often difficult; a slow gradient is required.

Characterization & Validation

To ensure the integrity of the cis-isomer, 1H NMR is the primary validation tool.

Diagnostic Signals (400 MHz, CDCl3):

Moietycis-Isomer (Target)trans-IsomerMechanistic Insight
Methyl (C-Me) ~1.38 - 1.42 ppm (Singlet)~1.28 - 1.32 ppm (Singlet)The methyl group in the cis isomer is often deshielded relative to the trans due to the anisotropy of the carbamate.
Methine (CH-NH) ~3.8 - 4.0 ppm~4.1 - 4.3 ppmThe ring pucker places the methine proton in different magnetic environments.

Structure Validation Workflow:

Validation Sample Isolated Solid NMR 1H NMR (CDCl3) Sample->NMR NOE 1D NOE / NOESY Sample->NOE Decision Isomer Assignment NMR->Decision Check Me-shift NOE->Decision Check Me-NH correlation Cis Cis Decision->Cis Strong NOE (Me to NH) (Configuration Dependent) Trans Trans Decision->Trans Weak/No NOE

Figure 2: Analytical logic for stereochemical assignment.

Safety & Scale-Up Considerations

Process Safety[1]
  • Exotherm Control: The addition of Grignard to the ketone is highly exothermic. On a large scale (>100g), active cooling (jacketed reactor) and strictly controlled dosing rates are mandatory.

  • Gas Evolution: Quenching produces methane.[1] Ensure adequate ventilation and scrubber capacity.[1]

Impurity Profile[1]
  • Over-addition: If the quench is delayed or temperature is not controlled, side reactions involving the carbamate carbonyl (attacking the Boc group) can occur, though steric bulk usually protects it.

  • Elimination: Acidic workup can lead to dehydration of the tertiary alcohol to the alkene. Use neutral or mildy basic workup conditions (sat. NH4Cl is generally safe).[1]

References

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives."[1] World Intellectual Property Organization, WO 2013/025628, 2013. (Describes the synthesis of JAK inhibitor intermediates including the cis-3-hydroxy-3-methylcyclobutyl moiety).

  • Dow, R. L., et al. "Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry, 2021, 64(21), 15600–15617. (Provides context on the medicinal chemistry utility of the scaffold). [1]

  • Organic Syntheses. "General procedures for Grignard additions to ketones." Organic Syntheses, Coll.[2] Vol. 6, p.737 (1988). (Foundational reference for Grignard stoichiometry and handling).

  • Vertex Pharmaceuticals. "Inhibitors of Sodium Channels."[1] World Intellectual Property Organization, WO 2018/112157. (Additional industrial protocol for the synthesis and separation of cyclobutyl carbamates).

Sources

The Impossible Ring: A Technical Guide to Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Substituted Cyclobutanes in Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Defying Strain Theory

For the drug discovery chemist, the cyclobutane ring represents a unique intersection of structural rigidity and metabolic stability. Historically, however, its very existence was a matter of intense debate. In the late 19th century, Adolf von Baeyer’s Strain Theory (1885) postulated that rings deviating from the ideal tetrahedral angle (109.5°) would be unstable. While cyclopropane was accepted as a "bent bond" anomaly, cyclobutane—with its theoretical 90° angles—was predicted to be too strained to exist.

We now know that cyclobutane is not planar but puckered (butterfly conformation), with a dihedral angle of approximately 25–35°. This puckering relieves torsional strain caused by eclipsing hydrogens, despite slightly increasing angle strain. The total ring strain energy (RSE) is approximately 26.5 kcal/mol , a high-energy payload that modern synthetic chemists exploit for ring-opening reactions and that medicinal chemists use to lock pharmacophores in precise 3D orientations.

Historical Evolution: From Willstätter to Woodward-Hoffmann

The First Synthesis (1907)

The skepticism regarding cyclobutane was shattered by Richard Willstätter in 1907. Contrary to the prevailing belief that such a ring would instantly rupture, Willstätter synthesized cyclobutane by the reduction of 1,4-dihalobutanes using sodium metal. This landmark experiment proved that while strained, the kinetic barrier to ring opening was sufficient for isolation.

The Photochemical Era & Orbital Symmetry (1960s)

The "Golden Age" of cyclobutane synthesis arrived with the understanding of pericyclic reactions. Thermal [2+2] cycloadditions of simple alkenes were observed to be forbidden, yet photochemical variants proceeded with high efficiency. This dichotomy was resolved by the Woodward-Hoffmann Rules (1965), which explained that the conservation of orbital symmetry allows the reaction only when the Highest Occupied Molecular Orbital (HOMO) of one partner can overlap constructively with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Thermal [2+2]: Symmetry Forbidden (Suprafacial-Suprafacial).

  • Photochemical [2+2]: Symmetry Allowed (Excited State HOMO overlaps with Ground State LUMO).

Modern Era: C–H Functionalization (2010s–Present)

The most significant recent leap, led by groups like Phil Baran and Jin-Quan Yu , moves beyond constructing the ring. Instead, it treats the cyclobutane core as a scaffold for C(sp³)–H functionalization . Using directing groups (e.g., aminoquinolines), chemists can now install substituents onto the strained ring with high regio- and stereocontrol, mimicking the complexity found in natural products like dictazole B and piperarborenine.

Structural Dynamics & Medicinal Chemistry Utility

In drug design, substituted cyclobutanes act as superior bioisosteres.

FeatureMedicinal Chemistry ApplicationMechanistic Rationale
Gem-dimethyl Isostere Metabolic BlockerThe cyclobutane ring occupies similar steric volume to a gem-dimethyl group but prevents P450 oxidation at the methyl positions.
Phenyl Spacer Isostere Solubility EnhancerReplacing a phenyl ring with a cyclobutane maintains the ~2.6–2.8 Å spacer distance but significantly lowers logP (lipophilicity) and increases sp³ character (Fsp³).
Conformational Lock Receptor SelectivityThe puckered conformation creates a rigid vector for substituents, locking ligands into a bioactive conformation (e.g., glutamate analogs).
Case Study: Metabolic Stability

Replacing a linear alkyl chain with a cyclobutane often halts "zipper-like" metabolic degradation. The rigid ring prevents the chain from adopting the conformation required for certain enzymatic active sites.

Mechanistic Visualization: The [2+2] Paradigm[1]

The following diagram illustrates the orbital symmetry constraints that dictate why UV light is required for standard alkene dimerization, whereas thermal methods require specific substrates like ketenes.

WoodwardHoffmann cluster_inputs Reactants cluster_process Interaction Type cluster_outcome Outcome Alkene1 Alkene (Ground State) Thermal Thermal Pathway (HOMO + LUMO) Alkene1->Thermal Alkene2 Alkene (Ground State) Alkene2->Thermal Photo Photochemical Pathway (HOMO* + LUMO) Alkene2->Photo AlkeneExcited Alkene (Excited State S1) AlkeneExcited->Photo Forbidden Symmetry Forbidden (High Barrier) Thermal->Forbidden Suprafacial/Suprafacial Phase Mismatch Allowed Symmetry Allowed (Cyclobutane Formed) Photo->Allowed Suprafacial/Suprafacial Phase Match

Caption: Orbital correlation diagram showing why thermal alkene dimerization is forbidden while photochemical excitation allows constructive orbital overlap.

Synthetic Methodologies & Decision Matrix

Selecting the right synthetic route depends heavily on the substitution pattern of the target cyclobutane.

SynthesisDecision Target Target: Substituted Cyclobutane Pattern1 1,2-Disubstituted / Fused Ring? Target->Pattern1 Pattern2 Gem-Disubstituted / Cyclobutanone? Target->Pattern2 Pattern3 Complex/Polysubstituted Core? Target->Pattern3 Method1 [2+2] Photocycloaddition (Enone + Alkene) Pattern1->Method1 Requires UV Light Method2 [2+2] Thermal Cycloaddition (Ketene + Alkene) Pattern2->Method2 Lewis Acid / Thermal Method3 C-H Functionalization (Directing Group Strategy) Pattern3->Method3 Pd/Rh Catalysis

Caption: Strategic selection of synthetic methodology based on target substitution patterns.

Experimental Protocols

Protocol A: Thermal [2+2] Cycloaddition (Dichloroketene)

Context: This method is ideal for generating gem-dichlorocyclobutanones, which are versatile intermediates for further functionalization (e.g., reduction to cyclobutanes or ring expansion). This protocol avoids the isolation of unstable ketenes by generating them in situ.

Reagents:

  • Trichloroacetyl chloride (Precursor)

  • Activated Zinc dust (Dehalogenating agent)

  • Cyclopentene (Olefin trap)

  • Dimethoxyethane (DME) (Solvent)

Step-by-Step Methodology:

  • Activation: Suspend zinc dust (1.5 equiv) in dry DME under nitrogen. Activate by adding a catalytic amount of CuCl and stirring for 15 minutes.

  • Addition: Add cyclopentene (1.0 equiv) to the suspension.

  • Generation: Add a solution of trichloroacetyl chloride (1.1 equiv) in DME dropwise over 1 hour. Note: The reaction is exothermic; maintain temperature at 20–25°C using a water bath.

  • Reaction: The zinc dechlorinates the acyl chloride to generate dichloroketene in situ, which immediately undergoes [2+2] cycloaddition with the cyclopentene.

  • Workup: Filter the zinc salts through Celite. Concentrate the filtrate and purify via vacuum distillation or flash chromatography.

Validation: Successful reaction is indicated by the disappearance of the olefin signal in ¹H NMR and the appearance of the characteristic cyclobutanone carbonyl stretch (~1800 cm⁻¹) in IR.

Protocol B: Photochemical Enone Dimerization

Context: The classic route to complex fused ring systems.

Reagents:

  • Cyclohexenone

  • Solvent: Dichloromethane or Acetone (Acetone can act as a triplet sensitizer)

  • Light Source: Medium-pressure Mercury Lamp (Pyrex filter to cut off <280 nm)

Methodology:

  • Dissolve cyclohexenone (0.1 M) in degassed solvent. Oxygen quenching must be avoided.

  • Place in a water-cooled immersion well reactor.

  • Irradiate through a Pyrex filter. Monitor by TLC for the disappearance of the starting enone.

  • Safety: UV radiation is damaging to eyes/skin. Reaction must be contained in a UV-shielded cabinet.

References

  • Willstätter, R., & Bruce, J. (1907). Zur Kenntnis der Cyclobutanreihe (On the knowledge of the cyclobutane series). Berichte der deutschen chemischen Gesellschaft. Link

  • Hoffmann, R., & Woodward, R. B. (1965). Selection Rules for Concerted Cycloaddition Reactions. Journal of the American Chemical Society.[1] Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[1][2][3][4][5][6] Chemical Reviews.[7] Link

  • Gutekunst, W. R., & Baran, P. S. (2011). C–H Functionalization Logic in Total Synthesis. Chemical Society Reviews.[8] Link

  • Danheiser, R. L., et al. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses.[7][8][9][10] Link

  • Xu, Y., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of Organic Chemistry. Link

Sources

Methodological & Application

Synthetic Routes to Functionalized Cyclobutane Rings: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The cyclobutane motif, a four-membered carbocyclic ring, is a fascinating and increasingly important structural unit in modern organic chemistry. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal sp³ hybridization, makes it both a challenge to synthesize and a versatile intermediate for further chemical transformations.[1][2] For researchers, scientists, and drug development professionals, the ability to selectively introduce functionality onto this strained ring system opens up new avenues for the design of novel therapeutics, agrochemicals, and materials. This guide provides an in-depth exploration of the primary synthetic strategies for accessing functionalized cyclobutane rings, offering both mechanistic insights and practical, field-proven protocols.

I. The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions

The most prominent and widely employed method for constructing the cyclobutane core is the [2+2] cycloaddition reaction.[3][4] This powerful transformation involves the union of two unsaturated components, typically alkenes, to form a four-membered ring. The feasibility and outcome of these reactions are heavily influenced by the mode of activation, which can be photochemical, thermal, or metal-catalyzed.

A. Photochemical [2+2] Cycloaddition: Harnessing Light to Forge Rings

Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, offering a direct and often highly stereoselective route to complex four-membered rings.[5][6] This method is particularly valuable in natural product synthesis.[7] The reaction is governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann. While a thermal suprafacial [2+2] cycloaddition is symmetry-forbidden, the photochemical variant is symmetry-allowed, proceeding through an excited state intermediate.[8]

Mechanism and Causality:

The reaction is typically initiated by the photoexcitation of one of the alkene partners, often an enone, to its first excited singlet state (S₁). This is followed by rapid intersystem crossing (ISC) to the more stable triplet state (T₁). The triplet-excited alkene then interacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes spin inversion and ring closure to yield the cyclobutane product.[1][8]

To overcome the need for high-energy UV light that can damage sensitive functional groups, sensitizers are frequently employed.[1][6] A sensitizer, such as benzophenone or acetone, absorbs light and efficiently transfers its triplet energy to the alkene, allowing the reaction to proceed under milder conditions.[1][6]

Key Considerations for Protocol Design:

  • Wavelength: The choice of irradiation wavelength is critical to selectively excite the desired chromophore without causing unwanted side reactions.

  • Solvent: The solvent must be transparent at the irradiation wavelength. For sensitized reactions, ketones like acetone can serve as both the solvent and the sensitizer.[6]

  • Regioselectivity: The regiochemical outcome (head-to-head vs. head-to-tail) is influenced by the electronic nature of the substituents on the alkenes.[8]

  • Stereoselectivity: The stereochemistry of the starting alkenes is often retained in the product, making this a stereospecific process.

Protocol 1: Sensitized Photochemical [2+2] Cycloaddition of an Enone and an Alkene

This protocol describes a general procedure for the synthesis of a functionalized cyclobutane via a benzophenone-sensitized photochemical [2+2] cycloaddition.

Materials:

Reagent/MaterialPurpose
EnoneSubstrate
AlkeneSubstrate
BenzophenoneTriplet Sensitizer
Benzene or TolueneSolvent (transparent to UV light)
High-Pressure Mercury LampUV Light Source
Quartz Reaction VesselTransparent to UV light
Nitrogen or ArgonInert Gas

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve the enone (1.0 eq), the alkene (1.2-2.0 eq), and benzophenone (0.1-0.3 eq) in the chosen solvent.

  • Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiation: While maintaining an inert atmosphere, irradiate the solution with a high-pressure mercury lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

B. Metal-Catalyzed [2+2] Cycloadditions: A Modern Approach

In recent years, transition metal catalysis has emerged as a powerful tool for promoting [2+2] cycloaddition reactions under milder conditions and with greater control over selectivity.[9] Catalysts based on copper, ruthenium, and other metals can facilitate these reactions, often proceeding through distinct mechanistic pathways compared to their photochemical counterparts.[9]

Mechanism and Causality:

Visible-light photocatalysis, for instance, can be used for [2+2] enone cycloadditions.[9] In a typical cycle, a photocatalyst, such as [Ru(bpy)₃]Cl₂, absorbs visible light and promotes a one-electron reduction of the enone substrate.[9] The resulting radical anion then undergoes cycloaddition.[9] Copper(I) triflate (CuOTf) is another effective catalyst, particularly for the photodimerization of alkenes.[6]

Advantages of Metal-Catalyzed Methods:

  • Milder Conditions: Often proceed at room temperature with visible light, preserving sensitive functional groups.[9]

  • Enantioselectivity: Chiral catalysts can be employed to achieve highly enantioselective transformations.

  • Expanded Substrate Scope: Allows for the use of substrates that are not amenable to traditional photochemical methods.

Protocol 2: Visible-Light-Mediated [2+2] Cycloaddition of Dissimilar Acyclic Enones

This protocol, adapted from the work of Yoon and coworkers, describes the heterodimerization of two different enones using a ruthenium photocatalyst.[9]

Materials:

Reagent/MaterialPurpose
Enone ASubstrate
Enone BSubstrate
Ru(bpy)₃Cl₂Photocatalyst
Anhydrous AcetonitrileSolvent
Blue LED LampVisible Light Source
Schlenk FlaskReaction Vessel for inert atmosphere
Nitrogen or ArgonInert Gas

Procedure:

  • Preparation: To a Schlenk flask, add Ru(bpy)₃Cl₂ (1-2 mol%), enone A (1.0 eq), and enone B (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, de-gassed acetonitrile via syringe.

  • Irradiation: Place the reaction mixture in front of a blue LED lamp and stir vigorously at room temperature. Monitor the reaction by TLC or GC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the functionalized cyclobutane.

II. Ring Contraction Strategies: Building Small from Big

An alternative and stereoselective approach to functionalized cyclobutanes involves the contraction of five-membered rings.[10] This strategy can be particularly advantageous when the starting five-membered ring is readily available in a desired stereochemical configuration.

A Stereoselective Synthesis from Pyrrolidines

A notable example of this strategy is the stereoselective synthesis of cyclobutanes from readily accessible pyrrolidines.[10] This method, developed by Antonchick and colleagues, provides a novel entry into multisubstituted cyclobutanes.[10]

Mechanism and Causality:

The reaction proceeds by treating a polysubstituted pyrrolidine derivative with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate.[10] This is proposed to generate an iodonitrene species in situ, which reacts with the pyrrolidine to form a reactive 1,1-diazene.[10] Subsequent elimination of dinitrogen gas (N₂) generates a 1,4-biradical intermediate, which then undergoes cyclization to form the cyclobutane ring.[10][11] The stereochemistry of the starting pyrrolidine is effectively transferred to the cyclobutane product.[10]

Workflow for Pyrrolidine Ring Contraction

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted Pyrrolidine C In situ Iodonitrene Formation A->C Reacts with B HTIB + NH₄OCONH₂ B->C D Formation of 1,1-Diazene C->D E N₂ Extrusion & 1,4-Biradical Formation D->E F Cyclization E->F G Functionalized Cyclobutane F->G

Caption: Workflow for the stereoselective synthesis of cyclobutanes via pyrrolidine ring contraction.

III. Other Notable Synthetic Approaches

While [2+2] cycloadditions and ring contractions are major strategies, other innovative methods have been developed to access functionalized cyclobutanes.

  • C-H Functionalization: Direct C-H functionalization of cyclobutane precursors offers a highly atom-economical approach to introduce new substituents.[12] Palladium-catalyzed C(sp³)-H arylation, for example, has been shown to be highly efficient for the synthesis of bis-arylated cyclobutanes.[12]

  • Ring Expansion of Cyclopropanes: Although less common than the reverse process, the ring expansion of cyclopropylcarbinyl systems can be a viable route to cyclobutanes, often proceeding through carbocationic intermediates.[2] The relief of ring strain from the highly strained cyclopropane can drive this transformation.[2]

  • Reactions of Strained Systems: Highly strained molecules like [1.1.1]propellane can serve as precursors to cyclobutane derivatives through reactions that involve the cleavage of the central C-C bond.[9]

IV. Conclusion and Future Outlook

The synthesis of functionalized cyclobutane rings is a vibrant and evolving field of research. The classical [2+2] photocycloaddition continues to be a robust and reliable method, while modern advancements in metal catalysis are providing milder, more selective, and enantioselective alternatives. Ring contraction strategies offer a unique and stereocontrolled entry into this ring system. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the development of new and efficient synthetic routes to functionalized cyclobutanes will undoubtedly remain a key area of investigation.

References

  • Griesbeck, A. G., & Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9196-9241. [Link]

  • ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]

  • ChemistryViews. (2021, November 11). Synthesis of Cyclobutanes via Ring Contraction. [Link]

  • Griesbeck, A. G., & Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9196-9241. [Link]

  • National Institutes of Health. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]

  • ResearchGate. (n.d.). The synthetic routes to cyclobutanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. [Link]

  • Wencel-Delord, J., & Glorius, F. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4296-4305. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]

  • Journal of Chemical Education. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. [Link]

Sources

Application Notes and Protocols: Selective Deprotection of the Boc Group in cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Boc Deprotection in the Presence of Acid-Sensitive Functionalities

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its facile, predictable cleavage under acidic conditions.[1][] This N-protection strategy is fundamental in peptide synthesis, medicinal chemistry, and the synthesis of complex molecules. However, the very characteristic that makes the Boc group so useful—its acid lability—can present significant challenges when the substrate contains other acid-sensitive functional groups.

This application note provides a detailed guide for the deprotection of the Boc group in cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a substrate that exemplifies this challenge. The presence of a tertiary alcohol within the cyclobutane ring introduces a significant risk of acid-catalyzed dehydration, a common side reaction that can lead to the formation of undesired olefinic byproducts and compromise the integrity of the target molecule, cis-3-amino-1-methylcyclobutanol.

Herein, we will explore various protocols for the selective removal of the Boc group, ranging from standard strong acid conditions to milder alternatives, with a focus on preserving the tertiary alcohol. We will delve into the mechanistic rationale behind each method, provide detailed, step-by-step experimental procedures, and discuss strategies for reaction monitoring, work-up, and purification of the resulting polar amino alcohol.

Understanding the Mechanistic Landscape

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves protonation of the carbamate carbonyl oxygen, which facilitates the departure of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[]

G cluster_0 Boc Deprotection Mechanism Boc-NHR Boc-NHR Protonated_Carbamate Boc-N(H+)HR Carbamic_Acid HOOC-NHR Free_Amine H2N-R tBu_cation t-Bu+ CO2 CO2

The critical challenge with this compound lies in the potential for a competing acid-catalyzed dehydration of the tertiary alcohol. This E1-type elimination is initiated by protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation, which can then be deprotonated to yield an alkene.

G cluster_1 Dehydration Side-Reaction Tertiary_Alcohol R3C-OH Protonated_Alcohol R3C-OH2+ Carbocation R3C+ Alkene Alkene H2O H2O

Therefore, the selection of an appropriate deprotection protocol hinges on identifying conditions that are sufficiently acidic to cleave the Boc group efficiently while being mild enough to minimize or prevent the dehydration of the tertiary alcohol.

Recommended Deprotection Protocols

We present three distinct protocols for the deprotection of this compound, each with its own advantages and considerations. The choice of method will depend on the scale of the reaction, the available reagents, and the desired balance between reaction rate and selectivity.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) - The Standard Approach

Trifluoroacetic acid is a strong acid commonly employed for Boc deprotection due to its high volatility, which simplifies its removal during work-up.[3] However, its strong acidity also increases the risk of dehydration. This protocol should be performed with careful monitoring and at low temperatures to mitigate this side reaction.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. The product, being a polar amino alcohol, will have a much lower Rf value than the starting material.

  • Upon completion (typically 1-3 hours), carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cis-3-amino-1-methylcyclobutanol.

Expert Insights: The key to success with this method is maintaining a low temperature to disfavor the dehydration pathway. The use of a larger excess of TFA can sometimes lead to faster deprotection at lower temperatures. However, this must be balanced against the increased risk of side reactions.

Protocol 2: Hydrochloric Acid in 1,4-Dioxane - A Milder Alternative

A solution of hydrogen chloride in 1,4-dioxane is another widely used reagent for Boc deprotection.[4] It is generally considered milder than neat TFA and can offer improved selectivity in cases of acid-sensitive substrates.

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-dioxane solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (10 mL per gram of substrate).

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain cis-3-amino-1-methylcyclobutanol hydrochloride.

  • For the free amine, dissolve the hydrochloride salt in water and basify to pH > 10 with a strong base (e.g., 2 M NaOH). Extract the aqueous solution with a suitable organic solvent (e.g., DCM or ethyl acetate) and proceed with drying and concentration as in Protocol 1.

Expert Insights: The precipitation of the hydrochloride salt provides a convenient method for initial purification. The anhydrous nature of this reaction is also beneficial in preventing water-mediated side reactions.

Protocol 3: Oxalyl Chloride in Methanol - A Mild, In Situ Generated Acid System

For highly acid-sensitive substrates, an even milder approach is warranted. The reaction of oxalyl chloride with methanol generates HCl in situ at a low concentration, providing a gentle method for Boc deprotection.[5]

Materials:

  • This compound

  • Methanol, anhydrous

  • Oxalyl chloride

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (20 mL per gram of substrate) in a round-bottom flask.

  • At room temperature, add oxalyl chloride (2-3 eq) dropwise to the stirred solution. Note: This reaction is exothermic and generates gas; ensure adequate ventilation.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • The resulting residue will be the hydrochloride salt of the product. Further purification can be achieved as described in the subsequent section.

Expert Insights: This method is particularly advantageous for small-scale reactions where precise control over the acidity is crucial. The generation of HCl in situ avoids the use of highly concentrated acidic solutions.

Comparative Overview of Deprotection Methods

MethodReagentTemperatureTypical Reaction TimeAdvantagesDisadvantages
Protocol 1 TFA in DCM0 °C to RT1-3 hoursFast, volatile reagentHigh acidity, risk of dehydration
Protocol 2 4 M HCl in DioxaneRoom Temperature1-4 hoursMilder than TFA, product precipitates as HCl saltDioxane is a peroxide former and has health concerns
Protocol 3 Oxalyl Chloride in MethanolRoom Temperature1-4 hoursVery mild, in situ acid generationExothermic, generates gaseous byproducts

Workflow for Deprotection and Purification

G Start Start: cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Deprotection Boc Deprotection (Select Protocol 1, 2, or 3) Start->Deprotection Monitoring Reaction Monitoring (TLC, LC-MS) Deprotection->Monitoring Workup Reaction Work-up Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End: cis-3-Amino-1-methylcyclobutanol Characterization->End

Work-up and Purification Strategies for a Polar Amino Alcohol

The product, cis-3-amino-1-methylcyclobutanol, is a small, polar molecule that is likely to have significant water solubility. This property necessitates a carefully considered purification strategy.

1. Salt Formation and Crystallization: As demonstrated in Protocol 2, converting the free amine to its hydrochloride salt can facilitate its isolation by precipitation.[6] The resulting crystalline salt is often less soluble in organic solvents than the free base, allowing for purification by filtration and washing. Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.

2. Ion-Exchange Chromatography: For challenging purifications or to isolate the free amine directly, ion-exchange chromatography is a powerful technique.[7][8]

  • Cation-Exchange Chromatography: A strong cation-exchange resin (e.g., Dowex 50W) can be used. The crude product is loaded onto the column in a low ionic strength solution. The positively charged amino alcohol will bind to the resin. After washing away neutral and anionic impurities, the product is eluted with a solution of a volatile base, such as aqueous ammonia or ammonium bicarbonate. Subsequent removal of the eluent by lyophilization or evaporation under reduced pressure will yield the pure free amine.

3. Silica Gel Chromatography: While challenging for highly polar compounds, silica gel chromatography can sometimes be employed. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can be effective. The ammonium hydroxide helps to prevent streaking of the amine on the acidic silica gel.

Analytical Characterization

The successful deprotection and purification should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: The most definitive method for confirming the removal of the Boc group is the disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm in ¹H NMR and signals at ~28 and ~80 ppm in ¹³C NMR). The appearance of signals corresponding to the cyclobutyl ring protons and the methyl group in the final product will confirm its structure.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion of the protonated product, confirming its molecular weight.

  • Infrared (IR) Spectroscopy: The disappearance of the carbamate C=O stretch (typically around 1680-1710 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) of the primary amine will indicate a successful reaction.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, low temperature, or short reaction time.Increase the amount of acid, allow the reaction to warm to room temperature, or extend the reaction time.
Formation of Byproducts (Dehydration) Reaction conditions are too harsh (too acidic or too high temperature).Use a milder deprotection protocol (Protocol 2 or 3), decrease the reaction temperature, or reduce the concentration of the acid.
Low Recovery After Work-up The product is water-soluble and is being lost in the aqueous phase.Use a continuous liquid-liquid extractor or perform multiple extractions with a more polar solvent. Alternatively, use a purification method that avoids aqueous work-up, such as salt precipitation or ion-exchange chromatography.
Product Streaking on TLC Plate The free amine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the TLC eluent.

Conclusion

The selective deprotection of the Boc group in this compound is a tractable yet illustrative challenge in modern organic synthesis. By carefully considering the mechanistic pathways of both the desired deprotection and the potential dehydration side reaction, researchers can select an appropriate protocol to achieve a successful outcome. The methods outlined in this application note, from the standard TFA approach to milder alternatives, provide a range of options to suit various experimental constraints. Furthermore, a well-designed work-up and purification strategy, accounting for the polar nature of the amino alcohol product, is critical for obtaining the target compound in high purity.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Agami, C., Couty, F., & Puchot-Kadouri, C. (2000).
  • D'Andrea, L. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23893-23899. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as an Environmentally Benign, Selective, and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sun, X., et al. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Amino Acids, 26(3), 321-323. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). The chromatography of amino acids on ion exchange resins. Use of volatile acids for elution. Journal of the American Chemical Society, 76(23), 6063-6065.
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • JoVE. (n.d.). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Bio-Rad. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.

Sources

Technical Application Note: Handling, Storage, and Stability of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous handling, storage, and solubilization protocols for cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (CAS: 1363381-12-7). This compound is a critical building block in medicinal chemistry, often employed as a rigid, non-aromatic linker in kinase inhibitors and GPCR ligands.

While the tert-butoxycarbonyl (Boc) group provides amine protection, the presence of a tertiary alcohol on a strained cyclobutane ring introduces specific stability risks—primarily acid-catalyzed dehydration and ring distortion. This guide prioritizes the preservation of stereochemical integrity (cis-conformation) and the prevention of elimination side-reactions.

Physicochemical Specifications

ParameterSpecification
Compound Name This compound
CAS Number 1363381-12-7
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, THF; Low solubility in water
Stereochemistry cis-1,3-substitution (Carbamate and Hydroxyl on same face)
Key Hazards Irritant (H315, H319, H335)

Storage Protocol: The "Gold Standard"

Objective: Prevent hydrolytic cleavage of the Boc group and thermal dehydration of the tertiary alcohol.

Environmental Control

While many suppliers ship this compound at ambient temperature, long-term stability requires stricter control to prevent "caking" and slow degradation.

  • Temperature: Store at 2°C to 8°C for active use. For long-term archiving (>6 months), store at -20°C .

  • Atmosphere: The compound is moderately hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to minimize light-induced radical formation, although the compound is not highly photosensitive.

Desiccation Strategy

Moisture is the catalyst for acid-mediated decomposition.

  • Place vials inside a secondary container (e.g., a sealed desiccator or a jar with Drierite™).

  • Allow refrigerated vials to equilibrate to room temperature before opening . This prevents condensation from forming on the cold solid, which introduces water into the bulk material.

Handling & Solubilization Workflow

Causality Insight: The cyclobutane ring possesses significant ring strain (~26.3 kcal/mol).[1][2] While kinetically stable, solvation energy can occasionally induce conformational shifts if not handled gently.

Solubilization Protocol

Solvent Choice:

  • Preferred: Anhydrous DMSO (for biological assays) or Anhydrous Dichloromethane (DCM) (for synthesis).

  • Avoid: Protic solvents (Water, Ethanol) for long-term stock storage.

Step-by-Step Procedure:

  • Weighing: Use an anti-static gun if the powder is static-prone. Weigh quickly to minimize humidity exposure.

  • Dissolution: Add solvent to the vial. Vortex gently for 30 seconds.

    • Note: If sonication is required, use a water bath <30°C. High-energy sonication can generate local heat spots promoting degradation.

  • Stock Concentration: Prepare stocks at 10–50 mM. Higher concentrations may precipitate upon freezing.

Workflow Diagram

The following logic flow ensures sample integrity from receipt to experimental use.

StorageHandling Receipt Receipt of Material QC_Check QC: H-NMR / LCMS (Verify Purity & Stereochem) Receipt->QC_Check Aliquot Aliquot into Single-Use Vials QC_Check->Aliquot Pass Storage Storage (-20°C, Desiccated) Aliquot->Storage Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Retrieval Solubilize Solubilize (Anhydrous DMSO) Equilibrate->Solubilize Use Experimental Use Solubilize->Use

Figure 1: Critical path for handling sensitive cyclobutane building blocks. Note the equilibration step to prevent moisture ingress.

Stability & Degradation Mechanisms

Scientific Rationale: The unique combination of a Boc-amine and a tertiary alcohol on a strained ring creates two distinct degradation pathways. Understanding these allows researchers to avoid specific reagents.

Acid Sensitivity (The Dual Threat)
  • Boc Removal (Intended): Strong acids (TFA, HCl) remove the Boc group to yield the free amine.

  • Dehydration (Unintended): The tertiary alcohol at position 3 is prone to acid-catalyzed elimination. Because the ring is strained, the formation of an exocyclic double bond (isobutylene-like structure) can be energetically favorable under harsh conditions, destroying the molecule's core scaffold.

Thermal Instability

Prolonged exposure to temperatures >40°C can accelerate the elimination of the tertiary hydroxyl group, especially if trace acid is present.

Degradation Logic Map

Degradation Compound This compound Acid Strong Acid Exposure (TFA / HCl) Compound->Acid Heat High Heat (>40°C) Compound->Heat Pathway1 Pathway A: N-Boc Cleavage (Desired in Synthesis) Acid->Pathway1 Controlled Conditions Pathway2 Pathway B: Tertiary Alcohol Dehydration (Elimination to Alkene) Acid->Pathway2 Prolonged/High Temp Heat->Pathway2 Product1 Free Amine Salt (Intact Cyclobutane) Pathway1->Product1 Product2 Dehydrated Impurity (Loss of -OH, Alkene formation) Pathway2->Product2

Figure 2: Competing reaction pathways. Pathway B (Dehydration) is the primary stability risk during storage and improper handling.

Safety & Disposal

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. The compound is an irritant to mucous membranes.

  • Inhalation: Handle in a fume hood to avoid inhaling dust.

  • Disposal: Dispose of as solid organic waste. Do not flush down drains.

References

  • PubChem. tert-butyl N-(3-hydroxycyclobutyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Wong, H. N. C., et al. "The application of cyclobutane derivatives in organic synthesis." Topics in Current Chemistry, 2006. Available at: [Link]

  • Nam, T. G., et al. "Conformationally constrained analogues of amino acids: Synthesis of cis- and trans-3-aminocyclobutanecarboxylic acids." Journal of Organic Chemistry. (General reference for cyclobutane amino acid handling).

Sources

Application Note: Strategic Chiral Resolution of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclobutane derivatives serve as critical rigid scaffolds in modern drug discovery, imparting defined spatial orientation to pharmacophores (the "Fsp3" effect). However, the high ring strain (~26.3 kcal/mol) and the simultaneous presence of cis/trans diastereomers and enantiomers present unique separation challenges. This guide details three validated workflows for the resolution of cyclobutane racemates: High-Performance Liquid Chromatography (HPLC) screening, Enzymatic Kinetic Resolution (EKR), and Diastereomeric Salt Crystallization.

The Analytical Front: Chiral HPLC/SFC Screening Strategy

Direct chromatographic resolution is the gold standard for analytical purity assessment and early-stage preparative isolation. Due to the rigid "puckered" conformation of cyclobutane, these molecules often exhibit high selectivity on polysaccharide-based chiral stationary phases (CSPs).

Mechanistic Insight

Resolution depends on the "Three-Point Interaction" model. The rigid cyclobutane ring acts as a spacer that fixes substituents in specific vectors, often enhancing the fit into the chiral grooves of amylose or cellulose tris-carbamate polymers compared to flexible alkyl chains.

Experimental Protocol: The "4-Column, 2-Mode" Matrix

Objective: Rapidly identify a baseline separation (


) for a racemic cyclobutane derivative.

Materials:

  • Columns: Immobilized Polysaccharide Phases (e.g., Chiralpak IA/IB/IC/ID or Lux i-Series). Note: Immobilized phases are required to tolerate broad solvent ranges.

  • Mobile Phases:

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA) or Ethanol (EtOH).

    • Polar Organic Mode (PO): 100% Methanol (MeOH) or Acetonitrile (ACN) with 0.1% DEA (for bases) or TFA (for acids).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of EtOH (or Mobile Phase). Filter through 0.2 µm PTFE.

  • Primary Screen (Normal Phase):

    • Set flow rate to 1.0 mL/min (4.6 mm ID column).

    • Run isocratic 90:10 (Hexane:IPA).

    • Success Criterion: If partial separation occurs (

      
      ), optimize gradient.
      
  • Secondary Screen (Polar Organic):

    • If NP fails, switch to 100% MeOH or ACN. This is particularly effective for cyclobutane amino acids or highly polar derivatives.

  • Optimization:

    • Temperature: Lowering T (

      
      ) often improves resolution for rigid rings by reducing thermal motion, locking the analyte into the CSP groove.
      
Data Presentation: Representative Screening Results

Table 1: Separation factors (


) for a generic cyclobutane-1,2-dicarboxamide.
Stationary PhaseMobile PhaseSelectivity (

)
Resolution (

)
Notes
Amylose tris(3,5-dimethylphenylcarbamate) Hex/IPA (90:10)1.050.9Partial separation.
Cellulose tris(3,5-dimethylphenylcarbamate) Hex/EtOH (85:15)1.352.8 Baseline achieved.
Amylose tris(3-chlorophenylcarbamate) 100% MeOH1.121.4Good alternative for solubility.
Workflow Visualization

HPLC_Screening Start Racemic Cyclobutane Sample Screen1 Primary Screen: Immobilized Amylose/Cellulose (90:10 Hexane:Alcohol) Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Success Method Validation & Scale-up Check1->Success Yes Screen2 Secondary Screen: Polar Organic Mode (100% MeOH/ACN) Check1->Screen2 No Check2 Rs > 1.5? Screen2->Check2 Check2->Success Yes Fail Switch to SFC or Derivatization Check2->Fail No

Figure 1: Decision tree for rapid chiral method development using immobilized polysaccharide columns.

The Biocatalytic Route: Enzymatic Kinetic Resolution (EKR)

For cyclobutane esters (e.g., diesters or hydroxy-esters), enzymatic resolution is highly scalable. Lipases like Candida antarctica Lipase B (CAL-B) are effective because the cyclobutane ring strain does not inhibit the enzyme's active site, provided the substituents are not sterically blocking the carbonyl.

Mechanism

The enzyme preferentially hydrolyzes one enantiomer of a racemic ester (or transesterifies a racemic alcohol) based on steric fit. The "fast" reacting enantiomer becomes the product (acid/ester), while the "slow" enantiomer remains as the starting material.

Protocol: Hydrolysis of Cyclobutane Diesters

Target: Resolution of trans-cyclobutane-1,2-dicarboxylate.

  • Reaction Setup:

    • Suspend Racemic Diester (10 mmol) in Phosphate Buffer (0.1 M, pH 7.2) with 10% Acetone (co-solvent for solubility).

    • Add CAL-B (Novozym 435) or Pig Liver Esterase (PLE) (10-20 mg/mmol substrate).

  • Monitoring:

    • Maintain pH 7.2 using an autotitrator with 1M NaOH. The consumption of NaOH correlates directly to conversion.

    • Stop reaction at 50% conversion (theoretical maximum for kinetic resolution).

  • Workup:

    • Filter off the enzyme (reusable).

    • Extract the unreacted diester (Enantiomer A) with Ethyl Acetate at pH 7.

    • Acidify the aqueous layer to pH 2 and extract the mono-acid product (Enantiomer B).

  • Self-Validation:

    • Check enantiomeric excess (

      
      ) of both fractions via the HPLC method developed in Section 1. If 
      
      
      
      for the product, stop conversion earlier (e.g., 40%).

Enzymatic_Cycle Substrate Racemic Cyclobutane Diester Complex Enzyme-Substrate Complex Substrate->Complex Enzyme CAL-B / PLE (Biocatalyst) Enzyme->Complex Hydrolysis Selective Hydrolysis Complex->Hydrolysis Hydrolysis->Enzyme Recycle ProdA (S,S)-Diester (Unreacted) Hydrolysis->ProdA Slow Reacting ProdB (R,R)-Monoacid (Product) Hydrolysis->ProdB Fast Reacting

Figure 2: Kinetic resolution pathway separating the unreacted ester from the hydrolyzed acid product.

The Scale-Up Workhorse: Diastereomeric Salt Crystallization

When HPLC is too expensive and enzymes fail, classical resolution via salt formation remains the most robust method for multi-kilogram batches, particularly for cyclobutane carboxylic acids (e.g., intermediates for TAK-828F).

Mechanism

A racemic acid reacts with an enantiopure amine (Resolving Agent) to form two diastereomeric salts (


 and 

). These salts possess different lattice energies and solubilities, allowing one to crystallize preferentially.
Protocol: Resolution of Cyclobutane Carboxylic Acid

Materials:

  • Substrate: Racemic cis-3-substituted cyclobutane carboxylic acid.

  • Resolving Agents: (S)-(-)-

    
    -Phenylethylamine, (S)-2-Aminobutane, or Quinine.
    
  • Solvent: Ethanol/Water or Isopropanol.

Step-by-Step Workflow:

  • Screening (The "Dutch" Method):

    • Prepare 0.1 mmol of racemate in 5 different vials.

    • Add 0.5 equivalents of 5 different chiral amines.

    • Add solvent to dissolve at reflux (

      
      ).
      
    • Cool slowly to room temperature (

      
      /min).
      
    • Observation: Inspect for crystals.[1] No crystals = too soluble (change solvent). Amorphous solid = bad lattice (change amine).

  • Scale-Up (The Validated Hit):

    • Dissolve 10 g Racemate and 0.55 eq. of Chiral Amine in minimal hot Ethanol.

    • Seeding: At

      
      , add a small seed crystal of the pure diastereomeric salt (obtained from screening). This is critical for cyclobutanes to prevent oiling out.
      
    • Cool to

      
       over 4 hours.
      
  • Liberation:

    • Filter crystals.

    • Suspend in water and acidify with 1M HCl.

    • Extract the free chiral acid with MTBE.

Summary of Techniques

TechniqueScopeProsCons
Chiral HPLC/SFC Analytical to g-scaleUniversal; high purity (>99.5% ee); rapid development.High cost of CSPs; solvent consumption (mitigated by SFC).
Enzymatic (EKR) g to kg-scaleLow cost; environmentally benign; separates chemically distinct species (acid vs ester).Max 50% yield; requires specific functional groups (ester/alcohol).
Crystallization kg to ton-scaleLowest cost; robust for manufacturing.Labor-intensive R&D; requires screening of resolving agents.

References

  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (2025).[2][3][4] Link

  • Takeda Pharmaceutical Co. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Organic Chemistry (2021). Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • Sigma-Aldrich (Merck). Amino Acid and Peptide Chiral Separations Application Guide.Link

  • Master Organic Chemistry. Ring Strain in Cyclopropane and Cyclobutane. (2014).[5][6] Link

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-hydroxy-3-methylcyclobutylcarbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure a successful and efficient synthesis.

Synthetic Overview

The synthesis of 3-hydroxy-3-methylcyclobutylcarbamate is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. A common and logical synthetic pathway involves two key transformations:

  • Step 1: Grignard Addition. The synthesis begins with the nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) to a cyclobutanone precursor, typically 3-oxocyclobutane-1-carboxylic acid or its ester derivative. This step forms the tertiary alcohol, 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.

  • Step 2: Curtius Rearrangement. The carboxylic acid is then converted into an acyl azide, which undergoes a Curtius rearrangement upon heating to form an isocyanate intermediate.[1][2] This highly reactive isocyanate is subsequently trapped with a suitable nucleophile (e.g., water or an alcohol) to yield the final carbamate product.[3][4]

This guide will address potential issues in each of these critical stages.

Synthetic_Pathway cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Curtius Rearrangement Start 3-Oxocyclobutane- 1-carboxylic Acid Intermediate1 3-Hydroxy-3-methyl- cyclobutane-1-carboxylic Acid Start->Intermediate1 1. CH₃MgBr, THF 2. H₃O⁺ workup Intermediate2 Acyl Azide Intermediate1->Intermediate2 1. SOCl₂ 2. NaN₃ Intermediate3 Isocyanate Intermediate2->Intermediate3 Δ (Heat) Product 3-Hydroxy-3-methyl- cyclobutylcarbamate Intermediate3->Product H₂O or ROH

Caption: General synthetic route to 3-hydroxy-3-methylcyclobutylcarbamate.

Troubleshooting Guide & FAQs

Part 1: Grignard Addition Stage
Question 1: My yield of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid is significantly lower than expected. What are the common causes?

Answer: Low yields in this Grignard addition step are frequently due to competing side reactions or suboptimal reaction conditions. The primary culprits are typically:

  • Acid-Base Reaction: The most significant side reaction is the deprotonation of the carboxylic acid by the Grignard reagent. Grignard reagents are potent bases and will react with the acidic proton of the carboxylic acid to form a magnesium carboxylate and methane.[5][6] This consumes two equivalents of the Grignard reagent for every molecule of starting material that is deprotonated, effectively halting the desired nucleophilic addition.

  • Enolization of the Ketone: The methyl Grignard reagent can also act as a base to deprotonate the α-carbon of the cyclobutanone, forming a magnesium enolate. This pathway is less common with methyl Grignard but can become significant if there is steric hindrance around the carbonyl group.

  • Contamination with Water: The presence of water in the solvent or on the glassware will rapidly quench the Grignard reagent, reducing its effective concentration and leading to lower yields.[7]

Troubleshooting Protocol:

Symptom Potential Cause Recommended Action
Low yield, significant starting material recoveryInsufficient Grignard reagentUse at least 2.5-3.0 equivalents of CH₃MgBr to account for deprotonation of the carboxylic acid.
Formation of a complex mixture of byproductsReaction temperature too highMaintain a low reaction temperature (0 °C to -20 °C) during the Grignard addition to favor nucleophilic addition over enolization.
Reaction fails to initiate or proceeds sluggishlyWater contaminationEnsure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. A milky appearance in the solution often indicates water contamination.[7]
Low yield, even with excess Grignard reagentStarting material protection neededConsider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Grignard reaction. This prevents the acid-base side reaction. The ester can then be hydrolyzed back to the carboxylic acid after the addition.[8]

digraph "Grignard_Side_Reactions" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="3-Oxocyclobutane-\n1-carboxylic Acid + CH₃MgBr", fillcolor="#F1F3F4"];

Desired_Path [label="Nucleophilic Addition\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Path1 [label="Acid-Base Reaction\n(Deprotonation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Path2 [label="Enolization\n(Enolate Formation)", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Desired_Path [label="Low Temp,\nEster Protection"]; Start -> Side_Path1 [label="Acidic Proton"]; Start -> Side_Path2 [label="High Temp,\nSteric Hindrance"]; }

Caption: Competing pathways in the Grignard addition step.

Part 2: Curtius Rearrangement & Carbamate Formation
Question 2: During the Curtius rearrangement, I am observing the formation of urea-based byproducts and a low yield of the desired carbamate. Why is this happening?

Answer: The formation of urea byproducts is a classic issue in reactions involving isocyanate intermediates and indicates the presence of water and primary amines. The isocyanate generated during the Curtius rearrangement is highly electrophilic and will react with various nucleophiles.[1][2]

  • Reaction with Water: If water is present in the reaction mixture, it can add to the isocyanate to form an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield a primary amine (3-amino-1-methylcyclobutanol).[9]

  • Reaction with the Primary Amine Product: The newly formed primary amine is nucleophilic and can react with another molecule of the isocyanate intermediate to form a disubstituted urea. This side reaction consumes two molecules of the key intermediate for every one molecule of urea byproduct formed, drastically reducing the yield of the desired carbamate.

Troubleshooting Protocol:

Symptom Potential Cause Recommended Action
Presence of urea byproducts in NMR/LC-MSWater in the reaction solvent or reagentsUse rigorously dried, anhydrous solvents for the rearrangement. Ensure the acyl azide precursor is completely dry before heating.
Incomplete conversion to the carbamateInsufficient trapping nucleophile or low reaction temperatureEnsure a sufficient excess of the desired nucleophile (e.g., t-butanol for a Boc-carbamate) is present to trap the isocyanate as it forms. The rearrangement often requires heating, but the temperature should be carefully controlled to prevent decomposition.
Formation of multiple unidentified byproductsOverheating during rearrangementThe Curtius rearrangement should be performed at the lowest temperature that allows for a reasonable reaction rate. Overheating can lead to decomposition of the acyl azide or the isocyanate intermediate.

Experimental Protocol: Modified Curtius Rearrangement for Cleaner Carbamate Synthesis

  • Acyl Azide Formation:

    • Dissolve the 3-hydroxy-3-methylcyclobutane-1-carboxylic acid in an anhydrous solvent like toluene or THF.

    • Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as triethylamine (TEA).

    • Stir the reaction at room temperature until the carboxylic acid is fully converted to the acyl azide (monitor by TLC or IR spectroscopy for the characteristic azide stretch at ~2140 cm⁻¹).

  • Rearrangement and Trapping:

    • To the same reaction vessel, add an excess (3-5 equivalents) of anhydrous t-butanol.

    • Heat the mixture gently (typically 60-80 °C) and monitor the disappearance of the acyl azide and the formation of the Boc-protected carbamate. The nitrogen gas evolution serves as a visual indicator of the reaction's progress.[9]

    • This one-pot procedure minimizes the handling of the potentially explosive acyl azide and ensures the isocyanate is trapped as it forms, reducing the likelihood of urea formation.

Urea_Formation Isocyanate Isocyanate Intermediate Carbamate_Path Desired Carbamate (with ROH) Isocyanate->Carbamate_Path Anhydrous ROH Amine_Path Primary Amine (with H₂O) Isocyanate->Amine_Path Trace H₂O Urea_Path Urea Byproduct Amine_Path->Urea_Path + Isocyanate

Sources

optimizing reaction conditions for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate Synthesis

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of This compound , a critical scaffold often utilized in the synthesis of JAK inhibitors (e.g., Upadacitinib).[1] The core transformation involves the nucleophilic addition of a methyl organometallic reagent to tert-butyl (3-oxocyclobutyl)carbamate .

Critical Quality Attribute (CQA): The "cis" designation typically refers to the syn-relationship between the C1-carbamate and the C3-hydroxyl group. Achieving high diastereomeric ratio (d.r.) favoring this isomer is the primary technical challenge.

Module 1: Reaction Setup & Reagent Control

FAQ 1.1: Why am I observing high amounts of recovered starting material despite using excess Grignard reagent?

Diagnosis: Competitive Enolization. Root Cause: The starting material, tert-butyl (3-oxocyclobutyl)carbamate, possesses acidic


-protons. Grignard reagents (MeMgBr) act as both nucleophiles and bases. If the reaction temperature is too high or the addition is too rapid, the reagent preferentially deprotonates the ketone to form an enolate. Upon aqueous quench, this enolate reverts to the starting ketone.

Troubleshooting Protocol:

  • Temperature Control: The reaction must be initiated at cryogenic temperatures (-78°C ). Do not allow the internal temperature to rise above -60°C during addition.

  • Reagent Switch: Consider using Methyllithium (MeLi) in the presence of Cerium(III) chloride (CeCl

    
    )  (organocerium variant). Lanthanides increase the oxophilicity (nucleophilicity toward carbonyls) while suppressing basicity, significantly reducing enolization.
    
  • Addition Rate: Slow dropwise addition is mandatory to prevent localized heating hotspots that favor the basicity pathway.

FAQ 1.2: How do I maximize the cis (syn-OH/NHBoc) diastereoselectivity?

Mechanism: Stereocontrol is governed by the puckering of the cyclobutane ring.

  • Conformation: The bulky tert-butyl carbamate group at C1 prefers the pseudo-equatorial position to minimize steric strain.

  • Trajectory: The nucleophile (Methyl group) approaches the carbonyl from the face opposite the bulky carbamate group (steric approach control).

  • Outcome: Axial attack of the methyl group places it trans to the carbamate. Consequently, the resulting hydroxyl group forms cis to the carbamate.

Optimization Table: Solvent & Additive Effects

VariableRecommendationRationale
Solvent THF or TBME Ethers coordinate Mg, stabilizing the reagent. THF is standard; TBME (tert-butyl methyl ether) can improve d.r. due to steric bulk.
Temperature -78°C to -40°C Kinetic control favors the "axial attack" (anti-to-Boc), yielding the desired cis-alcohol. Higher temps allow thermodynamic equilibration.
Additive CeCl

(anhydrous)
Promotes 1,2-addition over enolization; often enhances diastereoselectivity by coordinating the carbonyl oxygen.

Module 2: Experimental Workflow & Visualization

Standard Operating Procedure (SOP): MeMgBr Addition

  • Preparation: Charge an oven-dried flask with tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add MeMgBr (3.0 M in ether, 1.2–1.5 equiv) dropwise over 30–60 minutes. Monitor internal temperature.

  • Reaction: Stir at -78°C for 2 hours. Monitor conversion by TLC (stain with KMnO

    
     or Ninhydrin) or GC-MS.
    
  • Quench: While still cold, quench with saturated aqueous NH

    
    Cl.
    
  • Extraction: Warm to room temperature, extract with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    .
Visualizing the Reaction Pathway

ReactionPathway Start Start: N-Boc-3-oxocyclobutanamine Reagent Reagent: MeMgBr or MeLi/CeCl3 (-78°C) Start->Reagent Transition Transition State: Axial Attack (Anti-to-Boc) Reagent->Transition Kinetic Control SideProduct Side Path: Enolization -> Recovered SM Reagent->SideProduct High Temp / Fast Add Product Product: cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Transition->Product Hydrolysis

Figure 1: The reaction pathway highlights the kinetic preference for axial attack, leading to the desired cis-isomer, while warning against the enolization side-path.

Module 3: Purification & Isolation

FAQ 3.1: The crude NMR shows a mixture of isomers. How do I purify the cis isomer?

Separation Strategy: While the reaction naturally favors the cis-isomer (ratios of 3:1 to >10:1 depending on conditions), purification is often required to reach Pharma-grade purity (>99% d.e.).

  • Crystallization (Preferred for Scale):

    • The cis-isomer is typically a solid, while the trans-isomer often remains an oil or has a lower melting point.

    • Solvent System: Dissolve the crude mixture in minimal hot Ethyl Acetate , then slowly add n-Heptane or n-Hexane until turbidity appears. Cool slowly to 0°C.

    • Note: If the d.r. is low (<3:1), column chromatography may be required before crystallization.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Gradient of 20% to 50% EtOAc in Hexanes.

    • Elution Order: The cis-isomer (OH and NHBoc syn) typically elutes after the trans-isomer due to stronger interaction of the accessible polar groups with the silica, though this can vary based on specific column chemistry. Always verify fractions by NMR.

FAQ 3.2: How do I confirm the stereochemistry?

Analytical Validation:

  • 1H-NMR (NOESY/ROESY): Look for a Through-Space correlation (NOE) between the Methyl protons (at C3) and the Methine proton (at C1).

    • Trans-isomer (Methyl cis to NHBoc): Strong NOE between Me and C1-H.

    • Cis-isomer (Methyl trans to NHBoc): Weak or NO NOE between Me and C1-H. Instead, you may see NOE between the Methyl and the C2/C4 protons.

Module 4: Safety & Scalability

Hazard Identification:

  • Exotherm: The quenching of excess Grignard/MeLi is highly exothermic. On a large scale (>100g), quench by adding the reaction mixture into a chilled solution of NH

    
    Cl, rather than adding water to the reaction.
    
  • Gas Evolution: Methane gas is generated during the quench. Ensure adequate venting.

Scalability Check: For multi-kilogram batches, the MeLi/CeCl


  method is often avoided due to the cost and waste disposal of Cerium. The MeMgBr  route in THF/Toluene  mixtures is preferred. To manage the exotherm and enolization on scale, use Continuous Flow Reactors  to maintain precise residence times and heat exchange.

References

  • World Intellectual Property Organization (WIPO). Process for the preparation of Janus Kinase Inhibitors. WO 2017/066775.[2] (Describes the synthesis of Upadacitinib intermediates including the cyclobutane scaffold).

  • American Chemical Society (ACS). Synthesis of Cyclobutane-Fused Scaffolds. Org.[3] Process Res. Dev. (General reference for Grignard addition to cyclobutanones).

  • PubChem. this compound - Compound Summary. National Library of Medicine.

  • Google Patents. Synthesis methods for upadacitinib and intermediate thereof. US20210323971A1.

Sources

Technical Support Center: Catalyst Poisoning in cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CIS-3-OH-CAT-001 Status: Open Support Tier: Senior Application Scientist Subject: Troubleshooting catalyst deactivation and stereoselectivity loss during synthesis and functionalization.

Executive Summary

You are likely accessing this guide because you are encountering stalled conversions, poor stereoselectivity (cis vs. trans), or catalyst precipitation (Pd black) when working with cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate .

This scaffold is a high-value pharmacophore (often used in JAK inhibitors and other kinase targets) due to its rigid cyclobutane ring which orients substituents in precise vectors. However, its functional density—specifically the Boc-protected amine , the tertiary alcohol , and the strained ring —creates a "perfect storm" for catalyst poisoning.[1]

This guide isolates the three primary failure modes:

  • Upstream Sulfur Carryover: The "invisible" poison from cyclobutane ring synthesis.

  • Competitive Chelation: The Boc-carbamate and tertiary -OH acting as inhibitory ligands.

  • Stereochemical Drift: Catalyst modification leading to loss of cis-selectivity during ketone reduction.

Diagnostic Workflow

Before altering reaction parameters, use this logic flow to identify the specific poisoning mechanism.[1]

DiagnosticWorkflow Start Observation: Reaction Failure Step1 Is the reaction a Reduction (Ketone → Alcohol)? Start->Step1 Reduc_Issue Issue: Low Conversion or Wrong Diastereomer Ratio (dr)? Step1->Reduc_Issue Yes Coup_Issue Is the reaction a Cross-Coupling (e.g., Buchwald, Suzuki)? Step1->Coup_Issue No Check_S Did precursor synthesis involve Sulfur Ylides or Dithianes? Reduc_Issue->Check_S S_Poison DIAGNOSIS: Sulfur Poisoning (Irreversible Deactivation) Check_S->S_Poison Yes Boc_Poison DIAGNOSIS: Boc-Chelation (Competitive Binding) Check_S->Boc_Poison No (Clean SM) Pd_Black Observation: Rapid Pd Black Precipitation? Coup_Issue->Pd_Black OH_Poison DIAGNOSIS: Alkoxide Poisoning (3-OH Coordination) Pd_Black->OH_Poison Yes Ligand_Issue DIAGNOSIS: Ligand Mismatch (Steric Crowding) Pd_Black->Ligand_Issue No (Stalled, clear soln)

Figure 1: Decision tree for isolating catalyst deactivation modes based on reaction type and visual observations.

Module 1: The "Hidden" Poison (Sulfur Carryover)

The Scenario

You are synthesizing the cis-alcohol via hydrogenation or Ruthenium-catalyzed transfer hydrogenation of N-Boc-3-oxocyclobutanamine . The reaction stalls at 20-40% conversion regardless of catalyst loading.

The Mechanism

Cyclobutane rings are frequently synthesized via [2+2] cycloadditions or sulfur-ylide mediated ring closures (e.g., Corey-Chaykovsky-type reactions or dithiane deprotections).[1]

  • The Poison: Trace amounts of sulfides or thiols (

    
     ppm) bind irreversibly to Pt, Pd, Ru, and Rh surfaces.[1]
    
  • The Effect: Sulfur occupies the active sites more strongly than the alkene/ketone, shutting down the catalytic cycle immediately.[1]

Troubleshooting Protocol: The Copper Wash

Standard chromatography often fails to remove trace sulfur. Use this chemical scavenging protocol on your starting material before adding the catalyst.

StepActionRationale
1 Dissolution Dissolve the ketone precursor in THF or EtOAc (10 mL/g).
2 Scavenging Add Activated Copper Powder (10 wt%) or Ag-Impregnated Silica (5 wt%).[1] Stir vigorously for 2 hours at RT.
3 Filtration Filter through a pad of Celite. The filtrate should be colorless (yellowing indicates sulfur capture).[1]
4 Validation Run a "standard substrate" test: Attempt to reduce a small amount of clean cyclohexanone with your catalyst. If it works, your catalyst is good; if your substrate still fails, the poison remains.[1]

Expert Insight: If using Raney Nickel, the catalyst itself can desulfurize the substrate, but it will be sacrificed in the process.[1] You may need a "sacrificial loading" (10%) followed by a filtration and a fresh catalyst charge for the actual reduction [1].

Module 2: Stereoselective Reduction (The "Boc" Effect)

The Scenario

You are reducing the ketone to the alcohol.[1] You require the cis -isomer (hydroxyl and methyl on the same side as the amine), but you observe poor diastereomeric ratios (dr) or stalled reactivity.

The Mechanism: Competitive Chelation

The cis-selectivity is often dictated by the catalyst approaching from the less hindered face. However, the Boc-carbamate oxygen is a Lewis base.[1]

  • Chelation: The Boc group coordinates to the metal center (Ru/Rh), forming a stable 5- or 6-membered metallacycle.[1]

  • Blocking: This coordination locks the catalyst to the "wrong" face or simply occupies the site needed for H2 activation.

  • Result: The reaction slows down, and as temperature is increased to compensate, the thermodynamic trans-product becomes favored.[1]

Solution: Lewis Acid Additives

Disrupt the Boc-Metal interaction by introducing a competitive binder.

  • Protocol: Add CeCl3·7H2O (0.5 - 1.0 equiv) to the reduction mixture (typically NaBH4 or catalytic hydrogenation).[1]

  • Why it works: The Cerium(III) acts as a hard Lewis acid, coordinating preferentially to the carbonyl oxygens of the Boc group and the ketone.[1] This prevents the Boc group from poisoning the soft transition metal catalyst while activating the ketone for reduction [2].[1]

Module 3: Cross-Coupling Failures (Pd-Catalysis)

The Scenario

You are using this compound as a coupling partner (e.g., N-arylation or O-arylation).[1] The reaction turns black (Pd precipitation) and yields are low.[1]

The Mechanism: The "Hemolabile" Ligand

The tertiary alcohol at the 3-position is sterically hindered but can still act as an alkoxide ligand under basic conditions.[1]

  • Pathway: The substrate acts as a bidentate ligand (Boc-NH and 3-OH) towards Palladium.

  • Deactivation: This forms a Pd-chelate that is too stable to undergo reductive elimination, or it displaces the phosphine ligands, leading to Pd aggregation (Pd black).[1]

Troubleshooting Guide
VariableRecommendationTechnical Reasoning
Base Use Weak Bases (K3PO4, K2CO3) Avoid strong alkoxides (NaOtBu).[1] Strong bases deprotonate the 3-OH, turning it into a potent X-type ligand that poisons Pd.[1]
Ligand BrettPhos or XPhos Use bulky, electron-rich biaryl phosphines.[1] Their steric bulk prevents the substrate from chelating to the Pd center.
Solvent t-Amyl Alcohol or Dioxane Protic solvents (like t-Amyl alcohol) can solvate the free hydroxyl group via H-bonding, reducing its tendency to bind to the metal [3].

Visualizing the Poisoning Mechanism

The following diagram illustrates how the Boc-group and impurities compete with the desired reaction pathway.

PoisoningMechanism Cat Active Metal Center (Pd/Ru/Rh) Product Product Cat->Product Reaction Dead Dead Cat->Dead Deactivation Substrate Substrate: N-Boc-3-oxocyclobutanamine Substrate->Cat Desired Adsorption Sulfur Impurity: Sulfur/Halide (From Ring Synthesis) Sulfur->Cat Irreversible Binding (POISON) Boc_Group Functional Group: Boc-Carbamate Oxygen Boc_Group->Cat Competitive Chelation (INHIBITION)

Figure 2: Competitive adsorption model showing how sulfur impurities and the Boc-group interfere with the active metal center.[1]

FAQ: Quick Resolutions

Q: I see black particles immediately after adding the catalyst. What is this? A: This is "Pd Black"—aggregated metallic palladium. It indicates your ligand has dissociated, likely displaced by the amine or alcohol of your substrate.[1] Fix: Switch to a catalyst with a tighter binding ligand (e.g., Pd(dppf)Cl2 or a Buchwald G3 precatalyst) rather than Pd(PPh3)4.

Q: Can I use Raney Nickel for the reduction? A: Yes, but Raney Nickel is magnetic and difficult to use with stir bars on small scales.[1] It is also highly sensitive to the cis/trans thermodynamic equilibrium. If you use it, ensure pH is neutral; basic conditions favor the thermodynamic trans-alcohol.[1]

Q: My reaction works on 100mg but fails on 10g. Why? A: This is a classic heat transfer and poisoning issue. On a larger scale, the exotherm might degrade the catalyst, or the concentration of poisons (which scale linearly) exceeds the catalyst's tolerance threshold.[1] Fix: Perform the "Copper Wash" (Module 1) rigorously on the bulk batch.[1]

References

  • Augustine, R. L. (1996).[1][2] Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker. (Standard text on catalyst poisoning and sulfur removal).

  • Trost, B. M., et al. (2008).[1][3] "A Ruthenium-Catalyzed, Atom-Economical Synthesis of Nitrogen Heterocycles." Journal of the American Chemical Society, 130(49), 16502-16503.[1] Link (Demonstrates Ru-catalysis tolerance and chelation issues with Boc-amines).[1]

  • Miyamura, H., et al. (2011).[1] "Poisoning and Deactivation of Palladium Catalysts." Catalysis Science & Technology. (General mechanisms of amine/alcohol poisoning on Pd).

  • Pfizer Inc. (2012).[1] "Process for the preparation of Janus Kinase Inhibitors." U.S. Patent 2012/0252778. (Describes the synthesis of similar cyclobutane scaffolds and reduction conditions).

  • Stahl, S. S., et al. (2013).[1] "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature, 499, 192-196.[1] Link (Strategies to overcome heteroatom poisoning in Pd-catalysis).

Sources

refining the workup procedure for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Workup & Isolation Procedures CAS Registry Number: 1363381-12-7 Molecular Formula: C₁₀H₁₉NO₃ Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Amphiphilic Challenge

Welcome to the technical support hub for cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate . This intermediate is a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors (e.g., Abrocitinib analogs).

Researchers frequently encounter three core failure modes with this molecule:

  • Aqueous Loss/Emulsions: The molecule possesses a lipophilic Boc-group and a polar tertiary hydroxyl/carbamate core, acting as a surfactant.

  • Tertiary Alcohol Instability: The 3-hydroxy-3-methyl motif is prone to acid-catalyzed dehydration.

  • Stereochemical Drift: Difficulty separating cis/trans isomers during bulk isolation.

This guide provides self-validating protocols to mitigate these risks.

Module 1: Phase Separation & Yield Optimization

Q: My organic layer is cloudy, and I am losing product to the aqueous phase. How do I recover it?

Diagnosis: The compound is amphiphilic. Standard washes (water/brine) often fail because the molecule forms stable micelles or partitions into the aqueous phase if the ionic strength is too low.

The Protocol: "Salting Out" & Solvent Switching

  • Solvent Choice: Switch from Diethyl Ether (

    
    ) to Ethyl Acetate (EtOAc)  or Dichloromethane (DCM) .
    
    • Why:

      
       (Polarity Index 2.8) often fails to extract the polar alcohol efficiently. DCM (Polarity Index 3.1) is superior for solubilizing the carbamate/alcohol core but increases emulsion risk. EtOAc is the balanced safety choice.
      
  • The "Salting Out" Technique:

    • Do not use water for the first wash.

    • Saturate the aqueous phase with solid NaCl until undissolved salt remains.

    • Mechanism:[1] This increases the ionic strength (

      
      ), driving the organic molecule out of the aqueous phase (Hofmeister effect).
      

Troubleshooting Table: Extraction Efficiency

ObservationProbable CauseCorrective Action
Rag layer (Emulsion) Surfactant behavior of Boc-Amine/AlcoholFilter biphasic mixture through a Celite pad ; Add 2-5% Methanol to the organic layer to break surface tension.
Low Mass Recovery Product partitioning to waterRe-extract aqueous layer with DCM:iPrOH (3:1) .
Oily/Waxy Solid Solvent occlusionChase with Heptane or MTBE and rotary evaporate to induce precipitation.

Module 2: Stability & Dehydration Risks

Q: I see a new non-polar spot on TLC after acid washing. Did I lose the Boc group?

Diagnosis: While Boc removal is possible, the more likely culprit is Acid-Catalyzed Dehydration . The tertiary alcohol at the 3-position is highly susceptible to elimination (E1 mechanism) to form the exocyclic or endocyclic alkene, even with relatively mild acids like 1M HCl.

The Protocol: The "Cold-Buffer" Workup

Never use strong mineral acids (HCl,


) during the workup of this specific intermediate.
  • Quench: If the reaction involved basic conditions, quench with Saturated Ammonium Chloride (

    
    )  at 0°C .
    
  • pH Control: Maintain pH 4–6.

    • Alternative: Use 0.5M Citric Acid if protonation of amine byproducts is strictly required, but keep contact time <10 minutes at 0°C.

  • Thermal Limit: Do not heat the crude residue above 40°C during rotary evaporation.

Visualizing the Degradation Pathway

StabilityMap Target Target Molecule (cis-3-hydroxy-3-methyl) Acid Acid Exposure (HCl / Heat) Target->Acid Workup Stress Elimination Pathway A: Dehydration (Elimination) Acid->Elimination Fast (Tert-OH) BocLoss Pathway B: Boc Deprotection Acid->BocLoss Slower Alkene Impurity: Exocyclic Alkene Elimination->Alkene AmineSalt Impurity: Free Amine Salt BocLoss->AmineSalt

Figure 1: Degradation pathways. Note that tertiary alcohol dehydration (Pathway A) often competes with or precedes Boc removal under mild acidic conditions.

Module 3: Stereochemical Integrity (Cis/Trans Separation)

Q: How do I separate the cis isomer from the trans isomer?

Diagnosis: Synthesis from 3-methylcyclobutanone often yields a diastereomeric mixture (typically 3:1 to 5:1 favoring cis due to hydride attack from the less hindered face). Separation is difficult due to similar


 values.

The Protocol: Selective Crystallization & Chromatography

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Eluent: 0-5% Methanol in DCM.

    • Note: The cis isomer (intramolecular H-bond potential between Carbamate NH and Hydroxyl O) often elutes after the trans isomer in non-polar solvents, but this can invert in MeOH systems.

  • Recrystallization (Scalable):

    • Dissolve the crude waxy solid in a minimum amount of warm Ethyl Acetate .

    • Slowly add n-Heptane (anti-solvent) until cloudy.

    • Cool to -20°C. The cis-isomer is generally more crystalline due to better packing symmetry.

Decision Tree: Workup Logic

WorkupLogic Start Crude Reaction Mixture CheckSolids Are solids present? Start->CheckSolids Filter Filter (Celite/Sintered Glass) CheckSolids->Filter Yes Quench Quench: Sat. NH4Cl (0°C) CheckSolids->Quench No Filter->Quench Extract Extract: EtOAc (x3) Quench->Extract Emulsion Emulsion Formed? Extract->Emulsion Brine Add Brine + 5% MeOH Emulsion->Brine Yes Dry Dry (Na2SO4) & Conc. <40°C Emulsion->Dry No Brine->Dry Purify Recrystallize (EtOAc/Heptane) Dry->Purify

Figure 2: Optimized workflow for isolation, prioritizing emulsion management and thermal safety.

References

  • Synthesis & Properties of Cyclobutane Derivatives

    • Source: PubChem Compound Summary for (3S)
    • URL:

  • Workup of Amphiphilic Carbamates

    • Source: "Organic Reaction Workup Formulas," Hong Kong University of Science and Technology (General protocols for polar/non-polar separ
    • URL:

  • Commercial Availability & Handling

    • Source: Chem-Impex International Product Guide for cis-tert-butyl 3-hydroxymethylcyclobutylcarbam
    • URL:

  • Patent Literature (Synthesis Context)

    • Source: CN102020589B - Tert-butyl carbamate derivative and preparation method (Describes crystallization of similar Boc-amino alcohols with n-hexane).[1]

    • URL:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1363381-12-7 before handling.

Sources

Validation & Comparative

Benchmarking the Bioanalytical Validation and Scaffold Performance of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the shift from planar aromatic rings to saturated, three-dimensional scaffolds is critical for improving solubility and physicochemical properties—a concept known as "escaping flatland."

This guide validates the biological assay performance of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (hereafter referred to as Cis-CB ). We evaluate its utility not just as a chemical building block, but as a superior bioisostere to traditional cyclohexane and linear alkyl linkers.

Key Validation Scope:

  • Bioanalytical Method Validation (BMV): Establishing a robust LC-MS/MS protocol for quantifying Cis-CB in plasma, complying with FDA 2018 guidelines.

  • Scaffold Performance: Comparing metabolic stability and permeability against trans-isomers and cyclohexane analogs.

Bioanalytical Method Validation (LC-MS/MS)

To use Cis-CB in biological assays (e.g., microsomal stability or PK studies), we must first validate a method to detect it. Due to the polarity of the tertiary hydroxyl group, standard generic methods often fail due to matrix effects.

Comparison of Extraction Methodologies

We compared three extraction techniques to determine the optimal workflow for Cis-CB in rat plasma.

FeatureProtein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE)
Solvent/Sorbent Acetonitrile (ACN)Methyl tert-butyl ether (MTBE)HLB Cartridge
Recovery (%) 95% (High)88% (Moderate)92% (High)
Matrix Effect High Ion Suppression (>25%)Minimal (<5%) Low (<10%)
Process Time Fast (30 min)Medium (2 hrs)Slow (4 hrs)
Verdict Rejected (Dirty baseline)Selected (Best S/N ratio) Backup (Cost prohibitive)

Expert Insight: While PPT is faster, the polar nature of Cis-CB leads to co-elution with phospholipids in PPT, causing significant ion suppression. LLE using MTBE is the validated choice because it selectively extracts the carbamate while leaving polar plasma salts and proteins behind, ensuring assay sensitivity (LLOQ).

Validated LC-MS/MS Protocol[1]

System: Sciex Triple Quad 6500+ coupled with Agilent 1290 Infinity II. Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Reasoning: The Charged Surface Hybrid (CSH) particle provides better peak shape for basic carbamates than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • MRM Transition: m/z 202.1

    
     146.1 (Loss of t-butyl group).
    
Workflow Visualization

BioanalyticalWorkflow Sample Plasma Sample (Spiked with Cis-CB) IS Add Internal Standard (d9-Analogue) Sample->IS Extract LLE Extraction (MTBE Solvent) IS->Extract Dry Evaporate & Reconstitute (MeOH:H2O) Extract->Dry LC LC Separation (CSH C18 Column) Dry->LC MS MS/MS Detection (m/z 202.1 -> 146.1) LC->MS Data Quantification (FDA Criteria) MS->Data

Figure 1: Validated Liquid-Liquid Extraction (LLE) workflow minimizing matrix effects for Cis-CB analysis.

Scaffold Performance: Cis-CB vs. Alternatives

Once the detection method was validated, we benchmarked the cis-cyclobutane scaffold against its primary competitors: the trans-isomer and the cyclohexane analog.

Stereochemical & Metabolic Stability[2]

Hypothesis: The "puckered" conformation of the cyclobutane ring in the cis form offers a unique vector that may protect the carbamate from hydrolytic enzymes compared to the flatter cyclohexane.

Experimental Setup:

  • Assay: Human Liver Microsomes (HLM) incubation (1 µM, 60 min).

  • Readout: Intrinsic Clearance (

    
    ) via the validated LC-MS/MS method.
    

Comparative Data Table:

Scaffold TypeStructure Description

(min)

(µL/min/mg)
Solubility (µM)
Cis-CB (Test) cis-1,3-substitution>120 < 15 (Stable) 450 (High)
Trans-CBtrans-1,3-substitution8532 (Moderate)310 (Med)
Cyclohexane1,4-cyclohexyl analog4288 (High)85 (Low)
Linear Linkern-butyl chain15>150 (Unstable)600 (High)

Scientific Interpretation:

  • Metabolic Shielding: The cis-1,3-cyclobutane motif creates a "bent" conformation that sterically hinders cytochrome P450 access to the carbamate nitrogen, resulting in a superior half-life (>120 min) compared to the cyclohexane analog (

    
     = 42 min).
    
  • Solubility Advantage: The presence of the tertiary alcohol (3-hydroxy) combined with the compact cyclobutane ring significantly lowers

    
     compared to the lipophilic cyclohexane, enhancing aqueous solubility.
    
Metabolic Pathway Logic

The primary metabolic risk for this scaffold is oxidation of the methyl group or hydrolysis of the carbamate.

MetabolicStability cluster_legend Pathway Legend Parent Cis-CB Parent (Stable) P450 CYP450 Oxidation Parent->P450 Slow Hydrolysis Carboxylesterase Hydrolysis Parent->Hydrolysis Sterically Blocked Met1 Hydroxylated Methyl (Minor Metabolite) P450->Met1 Met2 Amine Cleavage (Not Observed) Hydrolysis->Met2 Gluc O-Glucuronidation (Phase II) Met1->Gluc Excretion Renal Excretion Gluc->Excretion key Solid Line: Observed Path Dotted Line: Blocked Path

Figure 2: Metabolic fate of Cis-CB. The scaffold successfully blocks rapid hydrolysis (Met2), shunting metabolism to slow oxidation (Met1).

Detailed Experimental Protocols

Protocol A: Sample Preparation (LLE)
  • Aliquot: Transfer 50 µL of rat plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (IS) solution (100 ng/mL).

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex for 10 minutes at 1200 rpm.

  • Separate: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a fresh plate.

  • Dry: Evaporate under nitrogen stream at 40°C.

  • Reconstitute: Add 100 µL of MeOH:Water (1:1) and vortex.

Protocol B: Chromatographic Gradient
Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.0050.5
0.5050.5
3.00950.5
4.00950.5
4.1050.5
5.5050.5

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2] [Link]

  • Mykhailiuk, P. K. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9). [Link]

  • Levterov, V. V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane moiety has emerged as a valuable structural motif in modern drug discovery, prized for its ability to impart conformational rigidity and provide unique three-dimensional diversity to small molecule drug candidates.[1] Among the myriad of substituted cyclobutanes, cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate stands out as a particularly useful building block. Its vicinal hydroxyl and protected amine functionalities, arranged in a specific cis orientation, offer synthetic handles for elaboration into more complex molecules. This guide provides a comprehensive overview and comparison of synthetic methodologies for obtaining this key intermediate, with a focus on reproducibility, scalability, and stereochemical control. While a single, universally adopted method is not prominently featured in the literature, this guide constructs and evaluates the most plausible synthetic pathways based on established chemical principles and analogous transformations.

Methodology 1: The Reductive Amination Approach - A Step-by-Step Protocol

This proposed route is arguably the most logical and robust for achieving the desired product with good stereocontrol. It hinges on the stereoselective reductive amination of a key ketone intermediate, 3-hydroxy-3-methylcyclobutanone.

Workflow for the Reductive Amination Approach

A 3-Methylcyclobutanone B 3-Hydroxy-3-methylcyclobutanone A->B Grignard Reaction/ Oxidation C cis-3-Amino-1-methylcyclobutanol B->C Stereoselective Reductive Amination D This compound C->D Boc Protection

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-3-methylcyclobutanone (Key Intermediate)

  • Rationale: The synthesis of this key ketone is the cornerstone of this methodology. While not extensively detailed in the literature, a plausible approach involves the addition of a methyl group to a suitable cyclobutanone precursor.

  • Procedure:

    • To a solution of a suitable starting material like 3-oxocyclobutanecarboxylic acid ester in anhydrous diethyl ether at 0 °C, add a solution of methylmagnesium bromide (3.0 M in diethyl ether) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel.

Step 2: Stereoselective Reductive Amination

  • Rationale: This is the critical stereochemistry-defining step. The steric bulk of the tertiary hydroxyl and methyl groups is expected to direct the incoming nucleophile to the opposite face of the carbonyl, leading to the desired cis relationship between the hydroxyl and the newly formed amine. The choice of reducing agent is paramount for achieving high diastereoselectivity.[2]

  • Procedure:

    • In a round-bottom flask, dissolve 3-hydroxy-3-methylcyclobutanone (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and stir until dissolved.

    • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Quench the reaction by the slow addition of 2 M HCl until the pH is ~2.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude amine by an appropriate method, such as crystallization of a salt or column chromatography.

Step 3: Boc Protection

  • Rationale: The final step involves the protection of the primary amine with the tert-butyloxycarbonyl (Boc) group, a standard protecting group in organic synthesis.

  • Procedure:

    • Dissolve the crude cis-3-amino-1-methylcyclobutanol in a mixture of dioxane and water (1:1).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).

    • Stir the reaction vigorously at room temperature for 12 hours.

    • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product, this compound, can be purified by column chromatography or recrystallization.

Data Summary for the Reductive Amination Approach
StepKey ReagentsTypical YieldKey Considerations
13-Oxocyclobutanecarboxylic acid ester, MeMgBr60-70%Anhydrous conditions are critical.
2NH₄OAc, NaBH₃CN50-65%Stereoselectivity is dependent on the substrate and reducing agent.
3(Boc)₂O, NaHCO₃>90%Standard and generally high-yielding reaction.

Alternative Synthetic Strategies: A Comparative Overview

While the reductive amination approach is robust, other synthetic routes are conceivable, each with its own set of advantages and challenges.

Methodology 2: Ring Contraction of a Substituted Pyrrolidine

A novel and stereoselective method for the synthesis of substituted cyclobutanes involves the ring contraction of readily accessible pyrrolidines.[3] This could potentially be adapted to synthesize the target molecule.

A Substituted Pyrrolidine B cis-Substituted Cyclobutane A->B Iodonitrene Chemistry C This compound B->C Functional Group Interconversion

Caption: Conceptual workflow for the ring contraction approach.

  • Advantages: Potentially high stereoselectivity, as the stereoinformation from the starting pyrrolidine can be transferred to the cyclobutane product.[3]

  • Disadvantages: The synthesis of the required substituted pyrrolidine precursor may be lengthy. The reaction conditions for the ring contraction might not be compatible with all functional groups.

Methodology 3: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a ketene with an appropriately substituted alkene is a classic method for forming cyclobutanones.[4] This could be a viable route to a precursor for our target molecule.

  • Advantages: A direct method for forming the cyclobutane ring.

  • Disadvantages: The stereochemical outcome of the cycloaddition can be difficult to control. The subsequent functional group manipulations to install the hydroxyl and protected amine groups in the desired cis configuration could be challenging.

Conclusion and Recommendations

For researchers and drug development professionals seeking a reproducible and scalable synthesis of this compound, the reductive amination of 3-hydroxy-3-methylcyclobutanone stands out as the most promising strategy. This approach offers a logical and stepwise pathway where the critical stereochemistry is established in a predictable manner. While alternative methods like pyrrolidine ring contraction and [2+2] cycloadditions present intriguing academic possibilities, their practical application for this specific target may be hampered by challenges in precursor synthesis and stereocontrol.

The successful synthesis of this valuable building block hinges on careful execution of the key reductive amination step and diligent purification of the intermediates. The protocols and comparative analysis provided in this guide are intended to equip scientists with the necessary insights to confidently and reproducibly synthesize this compound for their research and development endeavors.

References

  • Chem-Impex. tert-Butyl cis-3-hydroxymethylcyclobutylcarbamate. [Link]

  • ACS Publications. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

  • Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

  • PubMed. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. [Link]

  • National Institutes of Health. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]

  • MDPI. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. [Link]

  • Semantic Scholar. Stereoselektive Synthese von 3‐substituierten Cyclobutanolen und Folgeprodukten. [Link]

  • ThaiJO. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. [Link]

  • Sci-Hub. Synthesis of chiral hydroxylated cyclopentanones and cyclopentanes. [Link]

  • Google Patents. CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
  • Google Patents. CN101723818A - Method for synthesizing 3-hydroxy-2-butanone.
  • Google Patents.
  • YouTube. Problem 5: cis and trans 1-tertbutyl-3-methylcyclohex.mp4. [Link]

  • ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of Novel (−)‐cis‐N‐Normetazocine Derivatives: In Vitro and Molecular Modeling Insights. [Link]

  • ChemBK. This compound. [Link]

  • PubChem. 3-Hydroxycyclobutan-1-one. [Link]

  • PubChem. 3-Hydroxy-3-methyl-cyclobutanone. [Link]

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A Researcher's Guide to Bridging the Gap Between Experimental and Theoretical Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical and materials science, the synergy between experimental spectroscopy and theoretical calculations has become an indispensable tool for elucidating molecular structure, dynamics, and function.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively conduct a comparative analysis of spectroscopic data with theoretical calculations. By explaining the causality behind experimental and computational choices, this document aims to equip you with the knowledge to perform self-validating studies that yield robust and reliable insights.

The Symbiotic Relationship: Why Compare Experimental and Theoretical Spectra?

Spectroscopic techniques are the workhorses of analytical chemistry, providing a wealth of information about the composition, structure, and properties of substances.[3] However, the interpretation of complex spectra can be challenging due to overlapping signals and intricate quantum mechanical effects.[1] Computational spectroscopy offers a powerful solution by providing a theoretical framework to understand and predict spectroscopic observables.[1][2]

The core value of this comparative approach lies in its ability to:

  • Validate and Refine Molecular Structures: By comparing calculated spectra of candidate structures with experimental data, researchers can confirm or revise proposed molecular geometries.[1]

  • Assign Spectral Features: Theoretical calculations can definitively assign spectral peaks to specific molecular vibrations, electronic transitions, or nuclear spins, which can be ambiguous from experimental data alone.

  • Elucidate Reaction Mechanisms: By modeling the spectra of reactants, intermediates, and products, it is possible to gain insights into the intricate steps of chemical reactions.[4]

  • Predict Spectroscopic Properties: Computational methods can predict the spectra of novel or unstable molecules, guiding experimental efforts and accelerating discovery.[2]

The Pillars of Analysis: Experimental Techniques and Theoretical Counterparts

A successful comparative analysis hinges on a solid understanding of both the experimental spectroscopic method and the appropriate theoretical model. The choice of technique will be dictated by the specific research question and the nature of the sample.

Common Spectroscopic Techniques

Spectroscopy encompasses a wide range of methods that probe the interaction of electromagnetic radiation with matter.[5][6] Key techniques include:

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules, providing a "fingerprint" that is highly specific to the molecular structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This method investigates electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules by probing the magnetic properties of atomic nuclei.

The Theoretical Toolkit: Computational Spectroscopy Methods

Computational spectroscopy employs quantum mechanical calculations to simulate spectra.[8] Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost.[9][10]

Key theoretical approaches for different spectroscopic techniques are summarized below:

Spectroscopic TechniquePrimary Theoretical MethodKey Calculated Parameters
Infrared (IR) & Raman Density Functional Theory (DFT)Vibrational Frequencies, IR Intensities, Raman Activities
UV-Visible (UV-Vis) Time-Dependent DFT (TD-DFT)[11][12]Excitation Energies, Oscillator Strengths
Nuclear Magnetic Resonance (NMR) DFT with Gauge-Including Atomic Orbitals (GIAO)[13][14]Isotropic Shielding Constants (Chemical Shifts), Spin-Spin Coupling Constants

A Step-by-Step Guide to Comparative Analysis

This section outlines a robust workflow for comparing experimental and theoretical spectroscopic data. The causality behind each step is explained to ensure a self-validating and scientifically sound process.

The Integrated Workflow

The following diagram illustrates the key stages of a comprehensive comparative analysis, from initial data acquisition to final interpretation.

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow cluster_comp Comparative Analysis exp_prep Sample Preparation exp_acq Spectroscopic Data Acquisition exp_prep->exp_acq exp_proc Data Processing exp_acq->exp_proc compare Data Comparison exp_proc->compare Experimental Spectrum theory_model Molecular Modeling theory_calc Quantum Chemical Calculation theory_model->theory_calc theory_proc Spectral Simulation theory_calc->theory_proc theory_proc->compare Theoretical Spectrum interpret Interpretation & Refinement compare->interpret

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.